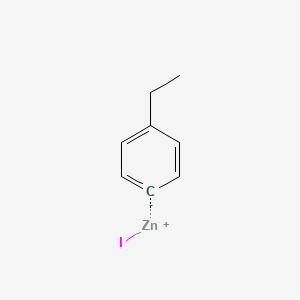

4-Ethylphenylzinc iodide

CAS No.: 312693-04-2

Cat. No.: VC8263789

Molecular Formula: C8H9IZn

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312693-04-2 |

|---|---|

| Molecular Formula | C8H9IZn |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | ethylbenzene;iodozinc(1+) |

| Standard InChI | InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | WMVIAIANRSYFMN-UHFFFAOYSA-M |

| SMILES | CCC1=CC=[C-]C=C1.[Zn+]I |

| Canonical SMILES | CCC1=CC=[C-]C=C1.[Zn+]I |

Introduction

Synthesis of 4-Ethylphenylzinc Iodide

General Synthetic Methodology

The synthesis of 4-ethylphenylzinc iodide typically follows a transmetallation approach:

-

Precursor Preparation: 4-Ethylphenyliodide is synthesized via iodination of 4-ethylanisole or direct electrophilic substitution on ethylbenzene.

-

Zinc Activation: Zinc metal is activated by washing with dilute hydrochloric acid to remove oxide layers, followed by rinsing with THF.

-

Reaction: The aryl iodide reacts with activated zinc in anhydrous THF under nitrogen or argon atmosphere:

The reaction proceeds at room temperature or under mild heating (40–60°C), yielding a 0.5 M solution in THF .

Critical Parameters

-

Solvent Purity: THF must be rigorously dried to prevent hydrolysis.

-

Atmosphere Control: Oxygen and moisture degrade the reagent, necessitating inert conditions.

-

Molar Ratios: Stoichiometric excess of zinc ensures complete conversion.

Physical and Chemical Properties

Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | CHIZn |

| Molecular Weight | 297.45 g/mol |

| Density | 0.95 g/mL at 25°C |

| Flash Point | 1°F (-17°C) |

| Solution Concentration | 0.5 M in THF |

Reactivity and Stability

-

Air and Moisture Sensitivity: Rapid hydrolysis occurs upon exposure, generating ethane and zinc hydroxide .

-

Thermal Stability: Decomposes above 80°C, releasing volatile organic compounds.

-

Solubility: Miscible with ethers and hydrocarbons but insoluble in water.

Applications in Organic Synthesis

Negishi Coupling

4-Ethylphenylzinc iodide participates in palladium-catalyzed Negishi couplings to form biaryl structures:

This reaction is instrumental in synthesizing drug intermediates, such as nonsteroidal anti-inflammatory agents .

Functional Group Transformations

-

Alkylation: Reacts with electrophiles (e.g., carbonyl compounds) to form substituted aromatics.

-

Cross-Coupling with Halides: Partners with aryl bromides or chlorides under nickel catalysis.

| Hazard Code | Risk Statement |

|---|---|

| F | Highly flammable (flash point <23°C) |

| Xn | Harmful if inhaled or absorbed through skin |

Comparative Analysis with Related Reagents

| Reagent | Reactivity | Stability | Common Uses |

|---|---|---|---|

| 4-Methylphenylzinc iodide | Moderate | High | Pharmaceuticals |

| Phenylzinc bromide | High | Moderate | Polymer chemistry |

| 4-Ethylphenylzinc iodide | High | Moderate | Asymmetric synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume